N-(3-methylphenyl)quinazolin-4-amine;hydrochloride
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Overview
Description
N-(3-methylphenyl)quinazolin-4-amine;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)quinazolin-4-amine;hydrochloride typically involves the condensation of 2-aminobenzamide with 3-methylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance the yield and purity of the final product while reducing reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)quinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various cellular pathways and processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-methylsulfonyl)ethoxy)pyrimidin-4-yl)quinazolin-4-amine.
Uniqueness
N-(3-methylphenyl)quinazolin-4-amine;hydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H14ClN3 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-(3-methylphenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c1-11-5-4-6-12(9-11)18-15-13-7-2-3-8-14(13)16-10-17-15;/h2-10H,1H3,(H,16,17,18);1H |
InChI Key |
QJQYALDLHSVMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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